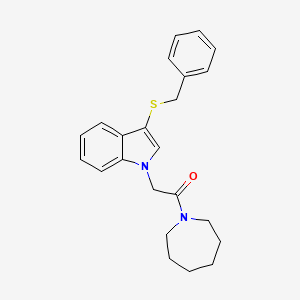

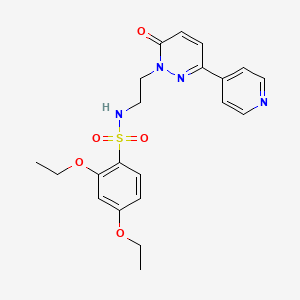

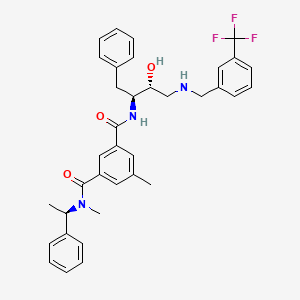

![molecular formula C21H16N2O3S B2388421 N-[3-(1,3-ベンゾチアゾール-2-イル)-4-ヒドロキシフェニル]-2-メトキシベンザミド CAS No. 2509-91-3](/img/structure/B2388421.png)

N-[3-(1,3-ベンゾチアゾール-2-イル)-4-ヒドロキシフェニル]-2-メトキシベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide” is a compound that has a benzothiazole core . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications . They are known for their strong fluorescence and luminescence properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .

科学的研究の応用

- 研究: 科学者たちは、潜在的な抗菌剤として、3-(1,3-ベンゾチアゾール-2-イル) 2-フェニルキナゾリン-4(3H)-オンを合成しました . これらの化合物は、グラム陽性菌とグラム陰性菌に対してin vitroでスクリーニングされ、強力な抗菌活性を示しました。

- 応用: 研究者は、さまざまな癌で過剰発現しているチロシンキナーゼ受容体(TKR)の阻害剤としてキナゾリン誘導体を研究してきました。 一部の誘導体は、顕著な抗癌活性を示しています .

抗菌活性

抗腫瘍の可能性

抗けいれん特性

乳がん細胞に対する細胞毒性

光学材料と生物学的可能性

定量的構造活性相関(QSAR)モデリング

作用機序

Target of Action

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide, also known as Oprea1_518793 or N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide, has been found to exhibit potent activity against certain bacterial strains . The primary targets of this compound are likely to be key proteins or enzymes within these bacteria.

Mode of Action

The mode of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide involves its interaction with its bacterial targets, leading to inhibition of their normal function . This interaction and the resulting changes disrupt the normal metabolic processes of the bacteria, thereby exerting an antibacterial effect .

Biochemical Pathways

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide likely affects multiple biochemical pathways within the target bacteriaGiven its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the bacteria, leading to their death or growth inhibition .

Pharmacokinetics

The pharmacokinetic properties of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. According to one study, the compound showed a favourable pharmacokinetic profile . .

Result of Action

The molecular and cellular effects of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide’s action primarily involve the disruption of bacterial metabolism, leading to bacterial death or growth inhibition . The compound’s interaction with its targets interferes with the normal functioning of the bacteria, thereby exerting its antibacterial effect .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPFGCYIDWXUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

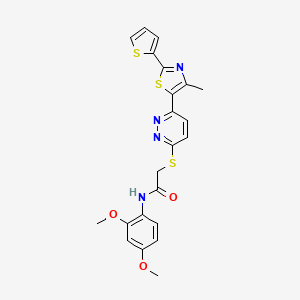

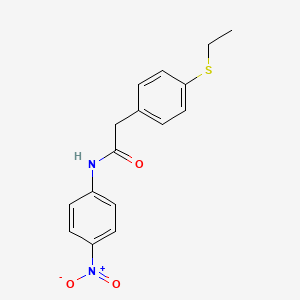

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)

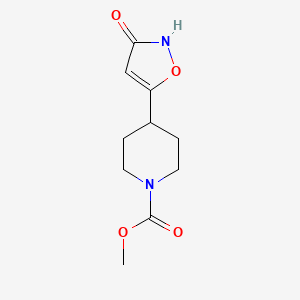

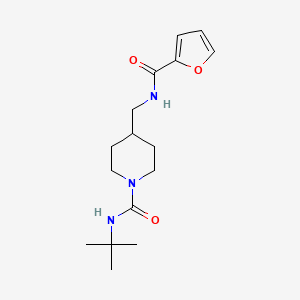

![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)

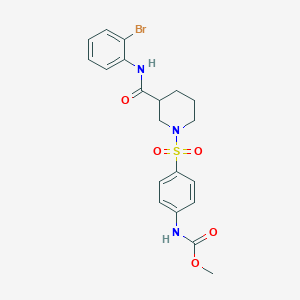

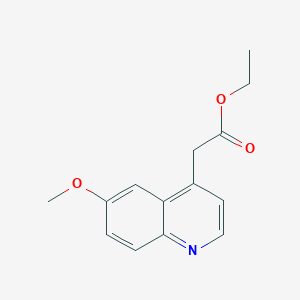

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)

![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)